molecular formula C7H3F3N4O2 B15236757 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid

Cat. No.: B15236757
M. Wt: 232.12 g/mol
InChI Key: SSAOPZOCVVKNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₆H₄F₃N₄O₂
Molecular Weight: 164.12 g/mol
CAS Number: 1245644-97-6
Structure: The compound consists of a [1,2,4]triazolo[4,3-A]pyrazine core, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid (-COOH) group at position 3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety provides hydrogen-bonding capacity and acidity (predicted pKa ~4.23) . This combination makes it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to electronegative substituents .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)3-2-14-4(1-11-3)12-13-5(14)6(15)16/h1-2H,(H,15,16)

InChI Key

SSAOPZOCVVKNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with various reagents. One common method includes the treatment of this intermediate with isocyanates in the presence of triethylamine and dichloromethane at room temperature . The reaction proceeds smoothly under mild conditions, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridine vs. Pyrazine Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Biological Relevance
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid (CAS 1538113-30-2) Pyridine -CF₃ at position 6, -COOH at position 3 246.17 Pyridine ring (vs. pyrazine) increases aromaticity and electron density. Higher lipophilicity (logP ~2.1) due to pyridine core; used in kinase inhibitors .
Target Compound Pyrazine -CF₃ at position 6, -COOH at position 3 164.12 Pyrazine core introduces two nitrogen atoms, enhancing polarity and solubility. Broader hydrogen-bonding potential; preferred for CNS-targeted drugs .

Substituent Variations: Trifluoromethyl vs. Difluoromethyl

Compound Name Substituent Molecular Weight (g/mol) Key Differences Pharmacokinetic Impact
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylic acid (CID 62388626) -CHF₂ at position 3 225.15 Reduced fluorine content decreases electronegativity. Lower metabolic stability compared to -CF₃ analogs; shorter half-life .
Target Compound -CF₃ at position 6 164.12 Strong electron-withdrawing effect stabilizes the molecule. Enhanced resistance to oxidative metabolism; logP ~1.69 .

Functional Group Modifications: Carboxylic Acid vs. Amine

Compound Name Functional Group Molecular Weight (g/mol) Key Differences Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridin-3-amine (CAS 1180519-29-2) -NH₂ at position 3 202.14 Basic amine group increases solubility in acidic environments. Potential as a GABA receptor modulator; higher CNS penetration .
Target Compound -COOH at position 3 164.12 Acidic group enhances protein binding via ionic interactions. Used in enzyme inhibitors (e.g., retinol-binding protein antagonists) .

Core Heterocycle Modifications: Thiadiazine and Pyrimidine Derivatives

Compound Name Core Structure Key Features Biological Activity
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid Thiadiazine Sulfur atom introduces π-π stacking potential. Anti-inflammatory activity (compared to celecoxib); lower logP (~3.2) .
1,5-Dihydro-5-oxo-1,7-diphenyl-[1,2,4]triazolo[4,3-A]pyrimidine-3-carbohydrazide Pyrimidine Additional nitrogen atom improves solubility. Antihypertensive activity (IC₅₀ ~0.8 μM vs. captopril) .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Pyridine Analog (CAS 1538113-30-2) Difluoromethyl Analog (CID 62388626) Thiadiazine Derivative
logP 1.69 (predicted) 2.1 1.2 3.2
Solubility (mg/mL) 0.5 (aqueous) 0.2 1.8 0.1
pKa 4.23 (acidic) 3.8 4.5 5.1
Metabolic Stability (t₁/₂, h) >6 4.5 2.3 3.8

Research Findings and Trends

  • The trifluoromethyl group in the target compound enhances metabolic stability by 30% compared to non-fluorinated analogs .
  • Pyrazine-core derivatives exhibit higher aqueous solubility than pyridine analogs, making them suitable for oral formulations .
  • Substitution of -COOH with -NH₂ improves blood-brain barrier penetration , as seen in GABA receptor modulators .

Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N4O2C_7H_5F_3N_4O_2, with a molecular weight of approximately 228.13 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-A]pyrazine exhibit potent anticancer activity against various cancer cell lines. For instance:

  • Compound 22i , a derivative containing a similar triazolo structure, showed significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
  • The mechanism of action involves the inhibition of c-Met kinase, an important target in cancer therapy. Compound 22i exhibited c-Met inhibition at nanomolar levels (IC50 = 48 nM) .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of c-Met kinase, disrupting signaling pathways essential for tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that treatment with triazolo derivatives leads to increased apoptosis in cancer cells, evidenced by Annexin V-FITC/PI staining assays .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazolo moiety significantly impact the biological activity of these compounds. For example:

  • The introduction of different substituents on the pyrazine ring alters both potency and selectivity towards various kinases.
  • Triazole rings are known for their stability against metabolic degradation, which enhances their potential as drug candidates .

Case Studies

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83 ± 0.07c-Met Inhibition
22iMCF-70.15 ± 0.08Apoptosis Induction
22iHeLa2.85 ± 0.74Cell Cycle Arrest

Research Findings

In vitro studies have consistently shown that compounds containing the triazole moiety possess enhanced antiproliferative activity compared to their non-triazole counterparts . Furthermore, recent research highlights the potential for these compounds in treating not only cancer but also inflammatory diseases due to their ability to modulate immune responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.